Propyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Propyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 3,4-dichlorophenyl group at position 4, a methyl group at position 2, and a propyl ester at position 2. Its synthesis typically involves multicomponent reactions, such as the Hantzsch condensation, yielding high purity (>95%) under optimized conditions .
Properties
IUPAC Name |
propyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO3/c1-3-9-26-20(25)17-11(2)23-15-5-4-6-16(24)19(15)18(17)12-7-8-13(21)14(22)10-12/h7-8,10,18,23H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXVELASWRFDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Propyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate. This intermediate is then cyclized and esterified to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Propyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial and fungal strains.
Medicine: Research has indicated its potential use as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
The structural and functional properties of the target compound are contextualized below against key analogs in the hexahydroquinoline family.
Structural Modifications and Physicochemical Properties
Key Observations :
- Halogenation Effects: The 3,4-dichlorophenyl group in the target compound confers higher lipophilicity and receptor-binding affinity compared to mono-chloro (e.g., 2-chlorophenyl in ) or fluorinated analogs (e.g., 3-chloro-2-fluorophenyl in ). This correlates with its superior anti-inflammatory potency .
- Ester Group Impact : Propyl esters (target compound) balance lipophilicity and metabolic stability better than ethyl esters (e.g., ) or bulky cyclohexyl esters (e.g., ), which may hinder cellular uptake despite higher logP values.
- Polar Substituents : Hydroxy and methoxy groups (e.g., ) improve solubility but reduce membrane permeability, highlighting the trade-off between bioavailability and activity.
Pharmacological and Stability Profiles
- Anti-inflammatory Activity : The target compound demonstrates efficacy at lower doses (1–5 mg/kg in murine models) compared to Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo analogs (effective at 10 mg/kg) . This is attributed to the synergistic effects of the 3,4-dichlorophenyl group and optimal ester chain length.
- Photostability : Pyridin-3-ylmethyl derivatives exhibit moderate photodegradation resistance (t1/2: ~4 hours under UV light), whereas the target compound’s stability remains uncharacterized but is hypothesized to be superior due to fewer electron-withdrawing groups.
- Synthetic Scalability : Propyl and ethyl esters are more readily synthesized in multi-gram quantities (>95% purity) compared to heteroaromatic esters (e.g., pyridinylmethyl), which require complex purification .
Computational and Crystallographic Insights
- Molecular Descriptors : The target compound’s high topological polar surface area (TPSA: ~85 Ų) and molar refractivity (~120 cm³/mol) suggest strong van der Waals interactions, aligning with its observed binding to cyclooxygenase (COX) enzymes .
- Crystal Packing : Unlike Ethyl 4-(3-hydroxyphenyl) analogs, which form hydrogen-bonded dimers , the 3,4-dichlorophenyl group in the target compound likely induces π-π stacking and halogen bonding, as seen in related dichlorophenyl crystals .
Biological Activity
Propyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C20H21Cl2NO3
- Molecular Weight : 394.29 g/mol
- CAS Number : 299452-23-6
- Boiling Point : 517.9 ± 50.0 °C (predicted)
- Density : 1.32 ± 0.1 g/cm³ (predicted)
Research indicates that the compound exhibits multitarget activity towards various receptors. Notably, it has been studied for its interaction with the following:
- FFA3/GPR41 Receptor : The compound acts as an agonist for this receptor, which is implicated in metabolic regulation and has potential therapeutic applications in conditions like hepatocellular carcinoma .
- FFA2/GPR43 and HCA2/GPR109A Receptors : The compound also shows activity towards these receptors, suggesting a broad spectrum of biological effects that may be beneficial in treating metabolic disorders .
Anticancer Properties
In vitro studies have demonstrated that derivatives of hexahydroquinoline compounds can inhibit cancer cell proliferation. For instance:
- Study Findings : A specific derivative exhibited an EC50 value of 0.23 ± 0.07 µM against certain cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways:
- Mechanism : It appears to inhibit pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways in macrophages .
Data Table: Summary of Biological Activities
| Activity Type | Target Receptor/Mechanism | EC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | FFA3/GPR41 | 0.23 | |
| Anti-inflammatory | NF-kB Inhibition | N/A | |
| Metabolic Regulation | FFA2/GPR43 & HCA2/GPR109A | N/A |
Case Studies
- Hepatocellular Carcinoma Model : A study evaluated the effects of the compound on liver cancer cells, showing significant inhibition of cell growth and induction of apoptosis through caspase activation.
- Inflammatory Bowel Disease : In a murine model of colitis, treatment with the compound resulted in reduced inflammation markers and improved histopathological scores compared to control groups.
Q & A
Q. What are the established synthetic routes for Propyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Condensation : React 3,4-dichlorobenzaldehyde with a β-keto ester (e.g., ethyl acetoacetate) and ammonium acetate in ethanol under reflux to form an enamine intermediate .
Cyclization : Treat the intermediate with a cyclohexanone derivative in the presence of a Lewis acid (e.g., ZnCl₂) to form the hexahydroquinoline core .
Esterification : Introduce the propyl ester group via transesterification using propyl alcohol and a catalytic acid (e.g., H₂SO₄) .
Key Optimization : Adjust reaction time (6–12 hours) and temperature (80–100°C) to improve yield (reported 45–65% for analogous compounds) .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the aromatic protons (δ 6.8–7.5 ppm for dichlorophenyl) and ester carbonyl (δ ~165 ppm) .
- X-ray Crystallography : Use SHELXL for structure refinement. For example, bond lengths for the quinoline core (C–N: ~1.35 Å, C–O: ~1.23 Å) and dihedral angles (e.g., 85–90° between dichlorophenyl and quinoline planes) .
- HPLC : Monitor purity (>98%) with a C18 column (MeCN/H₂O, 70:30, 1 mL/min) .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC range: 2–32 µg/mL for related derivatives) .
- Enzyme Inhibition : Assess acetylcholinesterase (AChE) inhibition using Ellman’s method (IC₅₀ values compared to galantamine) .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to determine selectivity indices .
Advanced Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Catalyst Screening : Compare ZnCl₂ vs. BF₃·Et₂O for cyclization efficiency (ZnCl₂ yields ~60%, BF₃ ~70% in analogous syntheses) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization vs. ethanol (yield increase by 15–20%) .
- Purification : Use column chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze compound purity via HPLC and mass spectrometry to rule out degradation .
- Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments (n ≥ 3) .
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm the absence of enantiomeric interference .
Q. What computational tools are recommended for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with AChE (PDB ID: 4EY7). Focus on the dichlorophenyl group’s hydrophobic binding to active-site residues .
- QSAR Models : Apply multivariate regression to correlate substituent electronegativity (e.g., Hammett constants) with bioactivity .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity (e.g., HOMO/LUMO energies) .
Q. How to refine the crystal structure of this compound using SHELXL?
- Methodological Answer :
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
Structure Solution : Run SHELXD for phase determination (CC: >30% for correct solution) .
Refinement : Apply anisotropic displacement parameters and constrain H atoms using SHELXL. Final R-factors should be <0.05 (e.g., R₁ = 0.037 for analogous structures) .
Validation : Check CIF files with PLATON for missed symmetry or disorder .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
